molecular formula C18H32O2 B1237686 9Z,12E-octadecadienoic acid CAS No. 2420-42-0

9Z,12E-octadecadienoic acid

Cat. No. B1237686
CAS RN: 2420-42-0
M. Wt: 280.4 g/mol
InChI Key: OYHQOLUKZRVURQ-KQHSAVHASA-N
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Description

Synthesis Analysis

The synthesis of 9Z,12E-octadecadienoic acid and its isomers has been explored through different chemical pathways. Research has shown that linoleic acid can be efficiently converted into 9Z,11E-octadecadienoic and 10E,12Z-octadecadienoic acids using specific catalytic methods. These processes involve either the use of superbases or the refluxing with KOH in 1-butanol, allowing for the separation of isomers via lipase from Aspergillus niger due to its preference for the 9Z,11E isomer (Chen, Lu, & Sih, 1999).

Molecular Structure Analysis

The molecular structure of 9Z,12E-octadecadienoic acid and related compounds has been studied using various spectroscopic methods. These studies provide insights into the arrangement of atoms and the configuration of double bonds, which are crucial for understanding the chemical behavior and reactivity of these fatty acids.

Chemical Reactions and Properties

9Z,12E-octadecadienoic acid undergoes various chemical reactions, highlighting its reactivity and potential as a precursor for other chemicals. For instance, the fatty acid allene oxide from 12,13(S)-epoxy-9(Z),11-octadecadienoic acid spontaneously decomposes to form macrolactones, demonstrating the reactive nature of these compounds (Hamberg, 1988).

Physical Properties Analysis

The physical properties of 9Z,12E-octadecadienoic acid, such as melting point, solubility, and stability, are essential for its application in various fields. Studies have shown that certain hydroxy derivatives of unsaturated acids, including 9-HODE and 13-HODE, are stable under various oxidation conditions, making them ideal markers for lipid peroxidation processes (Spiteller & Spiteller, 1997).

Scientific Research Applications

Antifungal Properties

Research has identified compounds related to 9Z,12E-octadecadienoic acid with significant antifungal activities. For instance, a study by Liang et al. (2019) on the mangrove rhizosphere soil-derived fungus Penicillium javanicum HK1-22 isolated two new unsaturated fatty acids along with known 9Z,12Z-octadecadienoic acid analogues, showing significant antifungal activities against tested crop pathogens (Liang et al., 2019).

Synthesis Techniques

Various synthesis techniques for octadecadienoic acids, which include forms like 9Z,12E-octadecadienoic acid, have been developed. Kellersmann et al. (2006) presented three approaches for the synthesis of octadecadienoic acids with conjugated double bond systems, contributing to the understanding and potential applications of these acids (Kellersmann et al., 2006).

Biotechnological Conversion

The biotechnological conversion of linoleic acid into valuable hydroperoxides has been studied, involving derivatives like 9Z,12E-octadecadienoic acid. Villaverde et al. (2013) examined the conversion of linoleic acid into hydroperoxides by a cloned lipoxygenase from Pseudomonas aeruginosa, showing high yields and selectivity (Villaverde et al., 2013).

Novel Synthesis Methods

Research has also focused on novel methods for synthesizing isomers of hydroxyoctadecadienoic acid, including forms of 9Z,12E-octadecadienoic acid. A study by Kuang Ping-ron (2015) outlined the design and synthesis of such isomers from methyl linoleate, indicating potential applications in chemical and pharmaceutical industries (Kuang Ping-ron, 2015).

Biological Activities

The synthesis and study of hydroxylated derivatives of linoleic acid have revealed their moderate in vitro cytotoxicity against a panel of human cancer cell lines. Li et al. (2009) prepared derivatives like 13-hydroxy-9Z,11E-octadecadienoic acid, which exhibited cytotoxicity against cancer cells and toxicity to brine shrimp (Li et al., 2009).

Safety And Hazards

The safety data sheet for 9Z,12E-octadecadienoic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(9Z,12E)-octadeca-9,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6+,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHQOLUKZRVURQ-KQHSAVHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920488
Record name cis-9-Linoelaidic acid (9cis-18:2n-6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9Z,12E-octadecadienoic acid

CAS RN

2420-42-0, 2197-37-7, 2420-55-5
Record name Linoleic acid, (9E,12Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-9-Linoelaidic acid (9cis-18:2n-6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,12-Octadecadienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LINOLEIC ACID, (9Z,12E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS2S8S025F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
C Xia, J Deng, Y Pan, C Lin, Y Zhu, Z Xiang, W Li… - ACS …, 2021 - ACS Publications
Macamides are characteristically found in maca (Lepidium meyenii Walper). Fatty acid derivatives are also an important type of constituent in maca, since they not only relate to the …
Number of citations: 7 pubs.acs.org
I Hoffmann, M Hamberg, R Lindh, EH Oliw - Biochimica et Biophysica Acta …, 2012 - Elsevier
Cyclooxygenases (COX) and 8R-dioxygenase (8R-DOX) activities of linoleate diol synthases (LDS) are homologous heme-dependent enzymes that oxygenate fatty acids by a tyrosyl …
Number of citations: 14 www.sciencedirect.com
K Matsui, C Ujita, S Fujimoto, J Wilkinson, B Hiatt… - FEBS letters, 2000 - Elsevier
Fatty acid hydroperoxide lyase (HPL) is a novel P-450 enzyme that cleaves fatty acid hydroperoxides to form short-chain aldehydes and oxo-acids. In cucumber seedlings, the activities …
Number of citations: 142 www.sciencedirect.com
VS Haritos, I Horne, K Damcevski, K Glover… - Nature …, 2012 - nature.com
The defensive and bioactive polyacetylenic fatty acid, 8Z-dihydromatricaria acid, is sequestered within a wide range of organisms, including plants, fungi and soldier beetles. The 8Z-…
Number of citations: 36 www.nature.com
W Schwab, P Schreier - Lipid biotechnology, 2002 - books.google.com
Almost all types of cellular constituents can be metabolized and degraded to one or more types of flavor compounds. However, in addition to proteins and carbohydrates, lipids are the …
Number of citations: 67 books.google.com
K Matsui, Y Kaji, T Kajiwara, A Hatanaka - Phytochemistry, 1996 - Elsevier
Lipoxygenase activity in Marchantia polymorpha cells rapidly increased during the lag phase of cell growth. In the logarithmically-growing cells activity tended to decrease, but again …
Number of citations: 24 www.sciencedirect.com
A Yasmeen, M Qasim, A Ahmed… - Journal of the …, 2018 - search.ebscohost.com
A comprehensive phytochemical analyses of six different botanicals obtained from Sargassum wightii on GC-MS has revealed the presence of various chemicals. All these …
Number of citations: 3 search.ebscohost.com
EM AbouZeid, AH Afifi, A Salama, RA Hussein… - Food Research …, 2022 - Elsevier
Dates have been consumed since ancient times as functional foods which beside their high nutritional value possess various biological activities. Phoenix rupicola T. Anderson (Cliff …
Number of citations: 2 www.sciencedirect.com
P Venter - 1999 - scholar.ufs.ac.za
English: In 1991, a novel eicosanoid namely 3-hydroxy-5, 8, 11, 14-eicosatetraenoic acid (3-HETE) was uncovered in the yeast Dipodascopsis uninucleata by van Dyk and co-workers. …
Number of citations: 2 scholar.ufs.ac.za
YK Wei, JX Li, WL Hu, CQ Yang, LJ Wang - Journal of Plant Biochemistry …, 2015 - Springer
We isolated a 2-alkenal reductase (AaAER) gene from Artemisia annua L. cDNA library through homologous cloning strategy. Enzymatic properties of AaAER, including substrate …
Number of citations: 2 link.springer.com

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